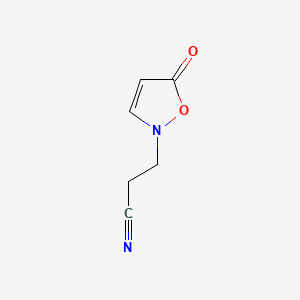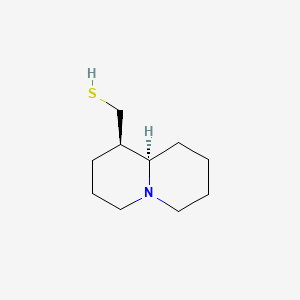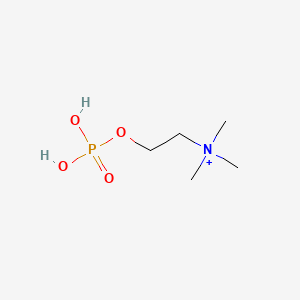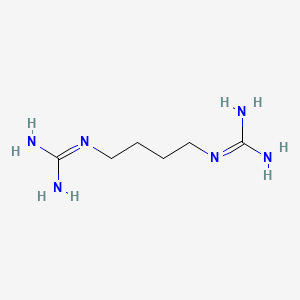
Triisopropyl phosphate
描述
Triisopropyl phosphate is an organic phosphate compound with the chemical formula C₉H₂₁O₄P. It is a colorless liquid with low volatility and poor solubility in water. This compound is known for its excellent antioxidant and heat-resistant properties, making it widely used in various industrial applications .
作用机制
Target of Action
Triisopropyl phosphate is an organophosphorus compound . It is an ester of secondary alcohol
Mode of Action
It is known that it is formed as a by-product during the synthesis of haloalkylphosphonates . It can be prepared from isopropyl alcohol by reacting with phosphorus oxychloride .
Biochemical Pathways
For instance, some organophosphorus compounds mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes .
Pharmacokinetics
The molecular weight of this compound is 2242344 , which could influence its pharmacokinetic properties.
Result of Action
Organophosphorus compounds, in general, can have various effects on cellular functions due to their ability to mimic the phosphates and carboxylates of biological molecules .
生化分析
Biochemical Properties
Triisopropyl phosphate plays a significant role in biochemical reactions, particularly as a non-phosphorylating organophosphorus compound . It interacts with various enzymes and proteins, including those involved in the synthesis of haloalkylphosphonates. The compound is formed as a by-product during these synthesis processes . This compound can be prepared from isopropyl alcohol by reacting with phosphorus oxychloride . It also interacts with enzymes that facilitate its conversion from triisopropyl phosphite .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the growth rates of microalgae species and induce cytotoxic effects in human lymphocytes at certain concentrations . The compound’s impact on cell function includes alterations in cell signaling pathways and gene expression, which can lead to changes in cellular metabolism and overall cell health.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and leading to downstream effects on cellular processes . For example, this compound can inhibit certain enzymes involved in metabolic pathways, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular processes and overall health. High doses of this compound can result in cytotoxicity and other adverse effects in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells . The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For example, this compound can be converted into other organophosphorus compounds through enzymatic reactions, impacting the levels of metabolites involved in these pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The distribution of this compound can influence its biochemical properties and cellular effects, as well as its overall impact on cellular health.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell, with certain compartments providing an optimal environment for its biochemical interactions. For example, this compound may be localized to the endoplasmic reticulum or other organelles, where it can interact with specific enzymes and proteins to exert its effects.
准备方法
Triisopropyl phosphate can be synthesized through several methods:
Reaction with Phosphorus Oxychloride: One common method involves reacting isopropyl alcohol with phosphorus oxychloride.
From Triisopropyl Phosphite: Another method involves obtaining this compound from triisopropyl phosphite.
化学反应分析
Triisopropyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphates.
Substitution: It can participate in substitution reactions where the isopropyl groups are replaced by other groups.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form phosphoric acid and isopropyl alcohol.
科学研究应用
Triisopropyl phosphate has numerous applications in scientific research and industry:
Chemistry: It is used as a solvent and plasticizer in various chemical processes.
Biology: It serves as a reagent in biochemical assays and experiments.
Medicine: It is used in the synthesis of certain pharmaceuticals.
Industry: It is employed as a flame retardant, plasticizer, and solvent in the production of coatings, adhesives, and plastics
相似化合物的比较
Triisopropyl phosphate can be compared with other similar compounds such as:
Triethyl phosphate: Similar in structure but with ethyl groups instead of isopropyl groups.
Tributyl phosphate: Contains butyl groups and is used as a plasticizer and solvent.
Tripropyl phosphate: Similar but with propyl groups, used in similar applications.
This compound is unique due to its specific combination of properties, including low volatility, excellent heat resistance, and antioxidant capabilities, making it particularly suitable for high-temperature applications and as a flame retardant .
属性
IUPAC Name |
tripropan-2-yl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O4P/c1-7(2)11-14(10,12-8(3)4)13-9(5)6/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFUXNFMHFCELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199295 | |
| Record name | Triisopropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Triisopropyl phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21768 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
513-02-0 | |
| Record name | Triisopropyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=513-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triisopropyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 513-02-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 513-02-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triisopropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triisopropyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Triisopropyl phosphate in chemical synthesis?
A1: this compound finds use as a reagent in various chemical reactions, including the Corey-Fuchs reaction. This reaction facilitates the conversion of aldehydes to alkynes, valuable intermediates in organic synthesis [].
Q2: How does this compound contribute to the synthesis of polymers with specific properties?
A2: this compound can act as an external donor in Ziegler-Natta catalysts used for polypropylene production. The presence of this compound in these catalysts leads to polypropylene with a high melt flow rate, enhancing its processability. Notably, the polymer retains high isotacticity, crucial for preserving its desirable mechanical properties [].
Q3: Can you elaborate on the role of this compound in controlling the structure of polymers during polymerization?
A3: Studies focusing on the radical polymerization of N-isopropylacrylamide demonstrate the ability of this compound to influence polymer tacticity. Specifically, the addition of this compound induces syndiotactic specificity during the polymerization process. This effect is temperature-dependent, with lower temperatures favoring higher syndiotacticity [].
Q4: Are there analytical methods available to detect and quantify this compound and its degradation products?
A4: Yes, researchers have developed and validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) methods for the analysis of this compound. This technique enables the detection and quantification of this compound, even at very low concentrations, in complex matrices like drug formulations []. Furthermore, LC/MS/MS proves valuable in identifying and characterizing the hydrolytic products of this compound, which may arise during storage or in biological samples [].
Q5: What makes this compound suitable for use in pharmaceutical formulations?
A5: this compound exhibits properties that make it suitable as a stabilizing agent for ester-containing drugs in biological matrices. This stabilizing effect is particularly important during bioanalysis, ensuring accurate quantification of the drug in biological samples [].
Q6: Are there any environmental concerns associated with this compound?
A6: While this compound offers benefits in various applications, it's crucial to consider its potential environmental impact. Studies have investigated the photodecomposition of S-Benzyl O, O-Diisopropyl Phosphorothiolate (Kitazin P®), a pesticide containing the diisopropyl phosphate group, revealing the formation of various degradation products, including O, O, O-triisopropyl phosphate [, ]. This information highlights the need to understand the fate and potential effects of this compound and its degradation products in the environment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



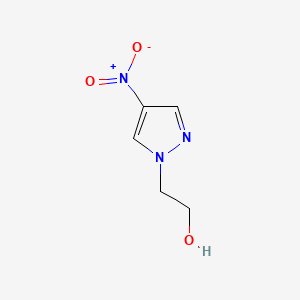
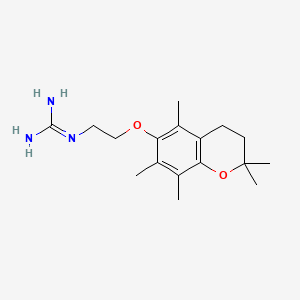
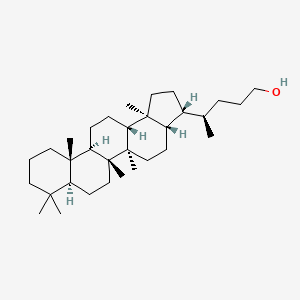


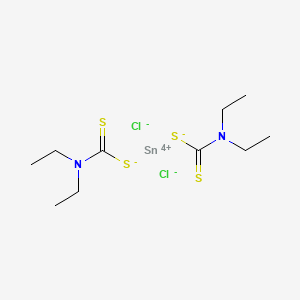
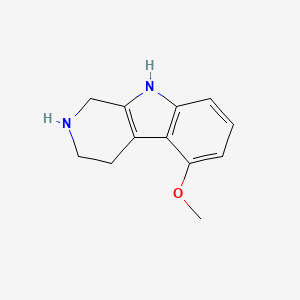
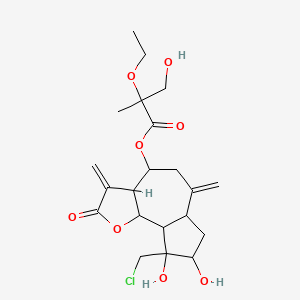
![(4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1209104.png)
